Gallium arsenate is a compound formed from gallium and arsenic, typically represented by the formula GaAs. It is a significant semiconductor material utilized in various electronic and optoelectronic applications, including light-emitting diodes, laser diodes, and solar cells. The compound exhibits unique electronic properties that make it suitable for high-frequency and high-power applications.
Gallium arsenate is primarily sourced through the extraction of gallium from bauxite ore and arsenic from various minerals. The synthesis of gallium arsenide involves the direct reaction of elemental gallium and arsenic, which can be performed under controlled conditions to ensure purity and desired properties.
Gallium arsenate belongs to the category of III-V semiconductors, which are compounds formed from elements in groups III and V of the periodic table. This classification includes materials like gallium nitride and indium phosphide, which are also widely used in electronic applications.
Gallium arsenide can be synthesized using several methods:
The synthesis often occurs in sealed quartz tubes to prevent the escape of arsenic vapor. The reaction can be represented as follows:
The setup typically includes two zones: one for heating gallium above its melting point and another for sublimating arsenic at lower temperatures .
Gallium arsenide crystallizes in a zinc blende structure, characterized by a face-centered cubic lattice where each gallium atom is tetrahedrally coordinated to four arsenic atoms and vice versa.
Gallium arsenide can undergo several chemical reactions depending on environmental conditions:
These reactions are critical in processing gallium arsenide for various applications, particularly in semiconductor fabrication where purity is essential.
The mechanism by which gallium arsenide functions as a semiconductor involves its band structure. Electrons can be excited across the band gap when energy is supplied (e.g., via heat or light), allowing them to conduct electricity.
Relevant data indicates that while gallium arsenide is less chemically stable than silicon in some environments, it remains a preferred material due to its superior electrical properties .
Gallium arsenide has numerous scientific uses:
The scientific journey of gallium arsenide (GaAs) began in 1926 when Victor Goldschmidt first synthesized the compound by reacting arsenic vapors with gallium(III) oxide at 600°C in a hydrogen atmosphere. This foundational work established the basic chemistry of III-V compounds but did not immediately reveal their semiconductor potential [1]. The pivotal shift occurred in 1951 when Heinrich Welker at Siemens-Schuckert patented the semiconductor properties of GaAs and related III-V materials. His 1952 publication systematically described the advantages of these compounds, noting their superior electron mobility and direct bandgap compared to silicon or germanium [1] [9]. Commercial production of single-crystal GaAs commenced in 1954, accelerating device innovation [1]. By 1962, the first infrared GaAs-based LEDs were demonstrated, validating Welker’s predictions and enabling new optoelectronic applications [1].
Table 1: Key Milestones in GaAs Research
Year | Development | Significance |
---|---|---|
1926 | Goldschmidt’s synthesis | First chemical creation of GaAs |
1951 | Welker’s semiconductor patents | Theoretical framework for III-V applications |
1954 | Commercial single-crystal production | Enabled reproducible device fabrication |
1962 | Infrared LED demonstration | Confirmed GaAs’ optoelectronic capabilities |
Gallium arsenide’s fundamental electronic properties triggered a paradigm shift in semiconductor design. Unlike silicon’s indirect bandgap of 1.1 eV, GaAs possesses a direct bandgap of 1.424 eV at 300 K, enabling efficient photon emission and absorption. This property made GaAs indispensable for optoelectronic devices like lasers and LEDs, where silicon is fundamentally inadequate [1] [9]. Additionally, GaAs exhibits electron mobility of 8,500 cm²/V·s—six times higher than silicon (1,400 cm²/V·s)—allowing faster electron transit and reduced noise in high-frequency circuits [1] [5]. These advantages fueled GaAs adoption in niche markets:
However, silicon retains dominance in digital logic due to its native oxide (SiO₂), enabling reliable MOS transistors, and lower manufacturing costs. GaAs lacks a stable insulating oxide, complicating integration into mainstream CMOS processes [1] [9].
Table 2: Electronic Properties Comparison (300 K)
Property | GaAs | Silicon | Advantage |
---|---|---|---|
Bandgap type | Direct (1.42 eV) | Indirect (1.1 eV) | Efficient light emission |
Electron mobility | 8,500 cm²/V·s | 1,400 cm²/V·s | Higher-speed devices |
Thermal conductivity | 0.56 W/cm·K | 1.5 W/cm·K | Silicon better for power dissipation |
Saturated electron velocity | >250 GHz | ~100 GHz | GaAs superior for RF amplifiers |
Epitaxial growth defines GaAs device performance. Molecular Beam Epitaxy (MBE), developed in the 1970s, uses ultra-high vacuum (10⁻¹⁰–10⁻¹¹ torr) to deposit atomic layers with sub-monolayer precision. Key innovations include:
Metalorganic Chemical Vapor Deposition (MOCVD), commercialized in the 1980s, uses gaseous precursors (e.g., trimethylgallium and arsine) at moderate vacuum (10–100 torr). Breakthroughs include:
Table 3: MBE vs. MOCVD for GaAs Epitaxy
Parameter | MBE | MOCVD | Application Fit |
---|---|---|---|
Growth rate | 0.1 nm/sec | 1–10 nm/sec | MOCVD for production |
Vacuum requirement | 10⁻¹⁰–10⁻¹¹ torr | 10–100 torr | MBE for research precision |
In-situ monitoring | RHEED, mass spectrometry | Reflectometry, gas sensors | MBE for atomic-layer control |
Throughput | Low (single-wafer) | High (multi-wafer) | MOCVD for commercial scale |
Material flexibility | Sb-based compounds | P-based compounds | MBE for antimonides; MOCVD for phosphides |
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